5-Iodothiophene-3-carboxylic acid
Description
5-Iodothiophene-3-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with an iodine atom at position 5 and a carboxylic acid group at position 3. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry.
The iodine substituent enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the carboxylic acid group facilitates further functionalization. However, commercial availability challenges are noted, as the compound is listed as discontinued in product catalogs .
Properties
IUPAC Name |
5-iodothiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IO2S/c6-4-1-3(2-9-4)5(7)8/h1-2H,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTHAHOQJNQFNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(=O)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601298799 | |
| Record name | 5-Iodo-3-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601298799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18895-01-7 | |
| Record name | 5-Iodo-3-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18895-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodo-3-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601298799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-iodothiophene-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Iodination: One common method involves the iodination of thiophene-3-carboxylic acid using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs at room temperature in an organic solvent like acetonitrile.
Halogen Dance Reaction: This method involves the treatment of dihalo-substituted thiophenes with a strong base like lithium diisopropylamide (LDA) to induce a rearrangement, followed by iodination.
Industrial Production Methods: Industrial production methods for 5-iodothiophene-3-carboxylic acid often involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Iodothiophene-3-carboxylic acid can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form thiols or thioethers.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura and Stille coupling to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products:
- Substituted thiophenes, sulfoxides, sulfones, thiols, thioethers, and various aryl or alkyl thiophene derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Materials Science: Incorporated into the design of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biology and Medicine:
Pharmacology: Investigated for its potential as a pharmacophore in the development of anti-inflammatory, antimicrobial, and anticancer agents.
Industry:
Corrosion Inhibitors: Utilized in formulations to prevent corrosion in metal surfaces.
Dyes and Pigments: Used in the synthesis of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of 5-iodothiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The iodine atom and carboxylic acid group can participate in hydrogen bonding, halogen bonding, and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Variations
2-Ureidothiophene-3-carboxylic Acids
Key Differences :
- Substituent Position : Unlike 5-iodothiophene-3-carboxylic acid, these derivatives feature a ureido group (-NH-C(=O)-NH₂) at position 2 and aryl groups at position 5 .
- Synthesis : Synthesized via a Gewald reaction followed by coupling with amines, contrasting with iodination steps required for the target compound .
- Applications : The ureido group enhances hydrogen-bonding capacity, making these derivatives suitable for targeting bacterial enzymes (e.g., DNA gyrase), as highlighted in pharmacological studies .
| Property | This compound | 2-Ureidothiophene-3-carboxylic Acids |
|---|---|---|
| Substituent Position | Iodo (C5), COOH (C3) | Ureido (C2), Aryl (C5) |
| Key Functional Groups | Iodo, COOH | Ureido, COOH |
| Synthesis Complexity | Requires iodination | Multi-step (Gewald + coupling) |
| Biological Relevance | Limited data | Antibacterial activity demonstrated |
2-Iodo-4,5-dimethylthiophene-3-carboxylic Acid
Key Differences :
- Substituent Position : Iodine is at position 2 (vs. 5), with methyl groups at positions 4 and 5 .
- Commercial Status : Currently available (Hairui Chem), unlike the discontinued 5-iodo derivative .
5-Methylpicolinic Acid Hydrate
Key Differences :
- Core Structure : Pyridine ring (picolinic acid) vs. thiophene .
- Substituent Effects : Methyl at C5 on pyridine vs. iodine at C5 on thiophene. The electron-withdrawing iodine in thiophene increases acidity of the carboxylic acid compared to the electron-donating methyl group in picolinic acid.
| Property | This compound | 5-Methylpicolinic Acid Hydrate |
|---|---|---|
| Heterocycle | Thiophene | Pyridine |
| Substituent Electronic | Electron-withdrawing (I) | Electron-donating (CH₃) |
| Acidity (COOH) | Higher | Lower |
| Applications | Synthetic intermediate | Metal chelation, biocatalysis |
Biological Activity
5-Iodothiophene-3-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is an iodinated derivative of thiophene-3-carboxylic acid, characterized by the presence of an iodine atom at the 5-position of the thiophene ring. Its molecular formula is with a molecular weight of approximately 128.15 g/mol. The compound exhibits unique properties due to the presence of the carboxylic acid and iodine functionalities, which enhance its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The iodine atom can enhance binding affinity through halogen bonding interactions, while the thiophene ring may participate in π-π stacking interactions with aromatic residues in proteins. This dual interaction mechanism potentially increases the compound's efficacy in various biological contexts.
Biological Activities
-
Antioxidant Activity :
- Studies indicate that compounds similar to this compound exhibit significant antioxidant properties. The presence of the carboxyl group is crucial for enhancing cell survival under oxidative stress conditions, as demonstrated in various assays measuring cell viability and antioxidant enzyme activities .
-
Anticancer Properties :
- Research has shown that iodinated thiophenes can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, 5-iodothiophene derivatives have been explored for their ability to induce apoptosis in cancer cells, making them promising candidates for anticancer drug development.
-
Antimicrobial Activity :
- Preliminary studies suggest that this compound may possess antimicrobial properties, potentially useful against various pathogens. The mechanism likely involves disruption of microbial cell membranes or interference with metabolic processes.
Case Study 1: Antioxidant Effects
A comparative study evaluated the antioxidant effects of several thiophene derivatives, including this compound. The results indicated that this compound significantly reduced malondialdehyde (MDA) levels in treated cells, suggesting effective lipid peroxidation inhibition .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The compound induced cell cycle arrest and apoptosis through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Comparative Analysis with Related Compounds
| Compound | Antioxidant Activity | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | High | Moderate | Potential |
| Ethyl 5-bromothiophene-3-carboxylate | Moderate | Low | Low |
| Ethyl 5-chlorothiophene-3-carboxylate | Low | Low | Low |
The table above summarizes the biological activities of this compound compared to related compounds. Its high antioxidant activity distinguishes it from other halogenated thiophenes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
